Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester
CAS No.: 862700-27-4
Cat. No.: VC11999483
Molecular Formula: C12H23NO5S
Molecular Weight: 293.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862700-27-4 |
|---|---|
| Molecular Formula | C12H23NO5S |
| Molecular Weight | 293.38 g/mol |
| IUPAC Name | [(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate |
| Standard InChI | InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m0/s1 |
| Standard InChI Key | LUECKCZWUUIABD-VHSXEESVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)COS(=O)(=O)C |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
The compound’s IUPAC name, tert-butyl -[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate, reflects its three key structural components:
-
Cyclopentyl backbone: A five-membered ring with substituents at the 1R and 3S positions.
-
Carbamate group: A moiety protected by a tert-butyl ester.
-
Mesyloxy group: A side chain, which enhances electrophilicity and reactivity.
The stereochemistry at the 1R and 3S positions is critical for its biological activity, as enantiomeric purity often dictates binding affinity in drug-target interactions. The SMILES notation (CC(C)(C)OC(=O)N[C@@H]1CCC@@HCOS(=O)(=O)C) and InChIKey (LUECKCZWUUIABD-VHSXEESVSA-N) provide unambiguous representations of its structure.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 862700-27-4 | |
| Molecular Formula | ||
| Molecular Weight | 293.38 g/mol | |
| IUPAC Name | [(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC@@HCOS(=O)(=O)C | |
| InChIKey | LUECKCZWUUIABD-VHSXEESVSA-N |
Synthesis and Reaction Pathways
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via:
-
Reaction of amines with chloroformates:
This method often employs tert-butyl chloroformate to introduce the tert-butyloxycarbonyl (Boc) protecting group.
-
Carbamoylimidazolium salts: These intermediates facilitate carbamate formation under mild conditions, preserving stereochemistry.
For the target compound, the synthesis likely involves:
-
Step 1: Introduction of the mesyloxy group to a cyclopentanol precursor via reaction with methanesulfonyl chloride.
-
Step 2: Boc protection of the amine group on the functionalized cyclopentyl intermediate.
Stereochemical Control
The (1R,3S) configuration is achieved through chiral resolution or asymmetric synthesis. Enzymatic desymmetrization or chiral auxiliaries may enforce the desired stereochemistry, critical for pharmacological applications.
Applications in Medicinal Chemistry
Prodrug Development
Carbamates are widely used as prodrug moieties due to their enzymatic hydrolysis into active amines. The tert-butyl ester in this compound enhances metabolic stability, while the mesyloxy group may serve as a leaving group in nucleophilic substitution reactions, enabling targeted drug release.
Enzyme Inhibition
The mesyloxy group’s electrophilicity suggests potential as a covalent inhibitor. For instance, it could react with cysteine residues in enzyme active sites, forming irreversible adducts. This mechanism is exploited in protease and kinase inhibitors.
| Target Class | Mechanism | Relevance of Compound |
|---|---|---|
| Serine Proteases | Covalent binding via mesyloxy group | Anticoagulant therapy |
| Kinases | Allosteric modulation | Oncology applications |
| GPCRs | Stereoselective interaction | Neurological disorders |
Future Research Directions
Synthetic Optimization
-
Catalytic asymmetric synthesis: Develop enantioselective routes to improve yield and purity.
-
Green chemistry approaches: Explore solvent-free or biocatalytic methods to reduce environmental impact.
Biological Screening
-
In vitro assays: Evaluate inhibition potency against serine proteases (e.g., thrombin, trypsin).
-
ADMET profiling: Assess absorption, distribution, and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume